molecular formula C12H18ClNO B3025884 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride CAS No. 879667-46-6

1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride

Cat. No. B3025884
CAS RN: 879667-46-6
M. Wt: 227.73 g/mol
InChI Key: CQUMWMSALZGNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride, also known as α-Propylaminopentiophenone, is a substituted cathinone . It has propyl groups both at the α position of the cathinone structure and at the amine . It’s a crystalline solid with a molecular formula of C14H21NO • HCl and a formula weight of 255.8 .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride includes a phenyl group, a propylamino group, and a propanone group . The compound is taken up by the catecholamine axon terminal membrane and the vesicular membrane .


Physical And Chemical Properties Analysis

1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride is a crystalline solid . It has a molecular formula of C14H21NO • HCl and a formula weight of 255.8 .

Scientific Research Applications

Degradation Analysis

1-Phenyl-2-propanone (P2P), a precursor of methamphetamine, undergoes degradation over time. The study by Tsujikawa et al. (2021) explored P2P's degradation products during long-term storage, revealing that substances like benzaldehyde and benzoic acid are formed, with degradation influenced by factors like temperature and solvent type. This research is crucial for understanding the stability and storage conditions of P2P (Tsujikawa et al., 2021).

Electrosynthesis Process

He et al. (2007) introduced a simple process for the synthesis of phenyl-2-propanone derivatives using an electrochemical acylation reaction. This method, involving the coupling of benzyl bromides and acetic anhydride, yielded high product selectivity and efficiency in a micro-flow electrolysis cell (He et al., 2007).

Novel Synthesis Method

Zhou Xiu-lin (2007) developed a novel method for synthesizing 1-Phenyl-2-propanone using diazo reaction and improved Meerwein arylation reaction from phenylamine. This method offered high yield and represents a significant advancement in the synthesis of this compound (Zhou Xiu-lin, 2007).

Asymmetric Synthesis in Drug Development

Choi et al. (2010) researched the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting its application in developing antidepressant drugs. Their study focused on optimizing conditions for high enantioselectivity, crucial for drug efficacy (Choi et al., 2010).

Crystallographic and Spectroscopic Elucidation

Abdel-Jalil et al. (2015) conducted a study on the crystal structure of 1-(naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone, offering insights into the compound's molecular interactions and properties. This research contributes to understanding the molecular structure and potential applications of similar organic compounds (Abdel-Jalil et al., 2015).

Future Directions

The therapeutic potential of 1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride and related compounds is an area of ongoing research. For instance, it has been proposed as a potential therapeutic for ADHD, Alzheimer’s disease, and depression based on preclinical findings .

properties

IUPAC Name

1-phenyl-2-(propylamino)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUMWMSALZGNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980802
Record name 1-Phenyl-2-(propylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(propylamino)propan-1-one hydrochloride

CAS RN

879667-46-6
Record name Propylcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879667466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(propylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYLCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ7XBT3XEB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride
Reactant of Route 3
Reactant of Route 3
1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride
Reactant of Route 4
Reactant of Route 4
1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride
Reactant of Route 5
Reactant of Route 5
1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride
Reactant of Route 6
Reactant of Route 6
1-Phenyl-2-(propylamino)-1-propanone, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.